4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C20H21ClFNO4 and its molecular weight is 393.84. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition
One significant application of related compounds is in cancer treatment through Aurora kinase inhibition. Compounds structurally similar to 4-((1-(3-(2-chloro-6-fluorophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been identified as potential inhibitors of Aurora A, a kinase implicated in cancer development and progression. This inhibition mechanism offers promising avenues for therapeutic interventions in oncology (ロバート ヘンリー,ジェームズ, 2006).
Antitumor Activity
Related compounds have shown significant antitumor activity. For instance, derivatives with similar chemical structures have exhibited cytotoxicity against various tumor cell lines and potent antitumor activity against human carcinoma models. This points to their potential as effective agents in cancer treatment (H. Naito et al., 2005).
Anti-Lung Cancer Activity
Some fluoro-substituted compounds closely related to this compound have demonstrated significant anti-lung cancer activity. These compounds have been tested against human cancer cell lines and showed promising results as compared to reference drugs (A. G. Hammam et al., 2005).
Anticancer Activity of Pyran Derivatives
The synthesis of polysubstituted 4H-Pyran derivatives, which are structurally related, has been achieved using a microwave-assisted process. These compounds have been evaluated for their anticancer activity against a wide range of human cancer cell lines, with some showing potent effects (S. Hadiyal et al., 2020).
Calcium Channel Antagonist Activity
Compounds with a core structure similar to this compound have been synthesized and evaluated for their calcium channel blocking activity. These compounds demonstrated moderate to weak effects, suggesting their potential in pharmacological applications (A. Shahrisa et al., 2011).
Anticonvulsant and Neurotoxicity Evaluation
Novel Kojic Acids and Allomaltol Derivatives, structurally related to the compound , have been synthesized and evaluated for their anticonvulsant properties. These studies suggest potential applications in neurological disorders and drug development (M. Aytemir et al., 2010).
Properties
IUPAC Name |
4-[1-[3-(2-chloro-6-fluorophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO4/c1-13-11-15(12-20(25)26-13)27-14-7-9-23(10-8-14)19(24)6-5-16-17(21)3-2-4-18(16)22/h2-4,11-12,14H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCKSXBDPLXFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.